
2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid is a chemical compound with the molecular formula C18H15NO2 . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves cyclization reactions. For instance, the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization can result in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid consists of a pyrrole ring substituted with two phenyl groups and a carboxylic acid group . The molecular weight of this compound is approximately 277.317 Da .Chemical Reactions Analysis
Pyrrole derivatives participate in various chemical reactions, including Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, where pyrrole-2-carboxylic acid acts as an effective ligand.Scientific Research Applications
Laboratory Chemicals
This compound is primarily used as a laboratory chemical . Its structure and properties make it suitable for various research applications, including synthesis and material science.
Synthesis of Heterocyclic Compounds
Pyrrole derivatives like this compound are crucial in synthesizing heterocyclic compounds, which are a core part of many pharmaceuticals. They often involve cyclization reactions and can be used to create complex molecules with potential therapeutic effects.
Catalysis
Due to its unique structure, this compound can act as a ligand in catalytic reactions. It can influence the rate and specificity of reactions, which is vital in developing new synthetic pathways and pharmaceuticals.
Material Science
In material science, pyrrole derivatives are used to develop new materials with specific electrical, optical, or mechanical properties. This compound could be involved in creating polymers or other materials with desired characteristics.
Biological Activity Studies
The diverse applications of pyrrole derivatives in pharmaceuticals often stem from their biological activities. This compound could be used to study interactions with biological molecules, leading to the development of new drugs.
Antimicrobial Agent Research
Pyrrole derivatives have shown antimicrobial activity against various bacterial and fungal strains. This compound could be researched for its potential as an antimycobacterial agent, contributing to the fight against resistant strains.
Supramolecular Chemistry
The ability of pyrrole derivatives to form supramolecular aggregates through intermolecular interactions is significant in understanding their physical properties. This compound could be used to explore new supramolecular assemblies and their applications.
Safety and Hazard Analysis
Understanding the safety and hazards associated with chemicals is crucial. This compound’s handling, storage, and disposal must be carefully managed due to its potential skin and eye irritation, and respiratory system impact .
Safety and Hazards
The safety data sheet for a similar compound, ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate, indicates that it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
The future directions for research on 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid and its derivatives could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in various fields such as medicine and agriculture .
properties
IUPAC Name |
2-methyl-1,5-diphenylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13-16(18(20)21)12-17(14-8-4-2-5-9-14)19(13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIYTBRYOQDHTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370762 |
Source


|
| Record name | 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid | |
CAS RN |
109812-64-8 |
Source


|
| Record name | 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

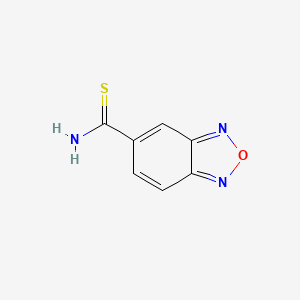
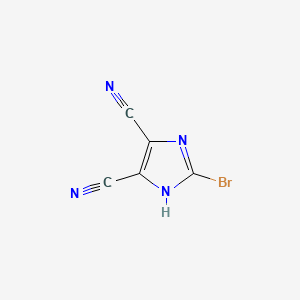

![2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol](/img/structure/B1273058.png)



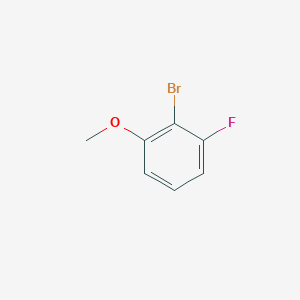

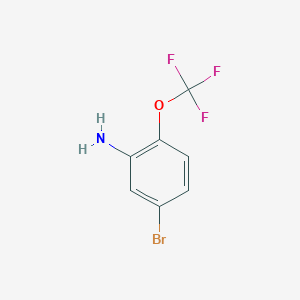


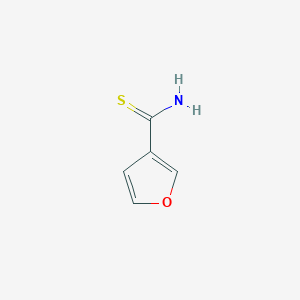
![4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline](/img/structure/B1273074.png)